RG108

描述

IUPAC Nomenclature and Systematic Classification

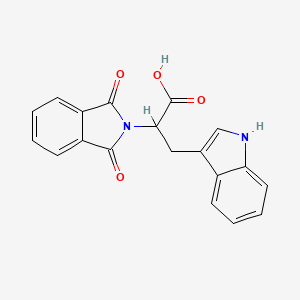

The IUPAC name for this compound is 2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid . This systematic designation reflects its structural components:

- 1,3-dioxoisoindol-2-yl : A bicyclic isoindole ring substituted with two ketone groups at positions 1 and 3.

- 3-(1H-indol-3-yl) : A propanoic acid side chain attached to the isoindole nitrogen, with a 1H-indol-3-yl substituent at the β-carbon.

- Propanoic acid : A three-carbon carboxylic acid terminating the structure.

The molecular formula is C₁₉H₁₄N₂O₄ , with a molecular weight of 334.33 g/mol . The structural complexity arises from the fusion of aromatic heterocycles (isoindole and indole) and a carboxylic acid functional group, positioning it as a non-nucleoside small molecule.

Registry Numbers and Database Identifiers

Key registry identifiers and database entries for this compound include:

| Identifier | Value | Database/Link |

|---|---|---|

| CAS Registry Number | 32675-71-1 | CAS |

| PubChem CID | 344265 | PubChem |

| DSSTox Substance ID | DTXSID501036239 | EPA DSSTox |

| ChEBI ID | CHEBI:95041 | ChEBI |

| ChemSpider ID | 303606 | ChemSpider |

These identifiers facilitate cross-referencing across chemical, pharmacological, and toxicological databases. For instance, CAS 32675-71-1 is critical for regulatory compliance, while PubChem CID 344265 provides access to structural, bioactivity, and safety data. The ChEBI ID classifies it as an indolyl carboxylic acid, linking it to broader biochemical ontologies.

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTXLHAHLXOAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036239 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-(1H-indol-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659033 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32675-71-1 | |

| Record name | NSC 401077 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032675711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000757170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-(1H-indol-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-(1H-indol-3-yl)-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molar mass of 344.29 g/mol. It features a complex structure that includes isoindole and indole moieties, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a study on related compounds demonstrated that certain derivatives can inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 to 0.81 mg/mL . The mechanism appears to involve apoptosis induction and selective action against cancerous cells while sparing normal cells.

The biological activity is hypothesized to be mediated through several pathways:

- Histone Deacetylase Inhibition : Compounds structurally similar to 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-(1H-indol-3-yl)-propionic acid have shown to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression .

- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to targets such as PPARγ and VEGFR2, which are crucial in cancer metabolism and angiogenesis .

Study 1: Antitumor Efficacy

A series of experiments evaluated the cytotoxic effects of various derivatives on different cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7a | HCT-116 | 0.12 |

| 7g | HCT-116 | 0.12 |

| 7d | HCT-116 | 0.81 |

This data indicates that compounds 7a and 7g exhibited the highest inhibitory activity against HCT-116 cells, demonstrating their potential as anticancer agents .

Study 2: Selectivity and Safety Profile

The selectivity of these compounds was also assessed against non-cancerous cell lines (e.g., HEK-293). The results showed that the tested compounds had minimal effects on normal cells compared to their potent action on tumor cells, suggesting a favorable safety profile for therapeutic applications .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Blood-Brain Barrier Penetration | No |

| CYP Enzyme Inhibition | Yes |

These parameters indicate that while the compound may be effective systemically, it does not penetrate the central nervous system, which could be beneficial for targeting peripheral tumors without affecting neurological functions .

相似化合物的比较

Comparative Data Table

Key Research Findings

- Bioactivity : The target compound’s indole-phthalimide synergy is critical for DNA methyltransferase inhibition, whereas phenyl or thiophene analogs show reduced specificity .

- Solubility : Free carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than esterified analogs, favoring in vitro applications .

- Synthetic Accessibility : Phthalimide-propionic acid derivatives are typically synthesized via condensation or esterification, with yields >80% .

常见问题

Basic: How can synthetic protocols for this compound be optimized to enhance yield and purity?

Methodological Answer:

Optimization involves adjusting reaction parameters such as temperature, catalyst loading, and solvent polarity. For instance, microwave-assisted synthesis (e.g., 80–120°C, 30–60 minutes) can accelerate reaction kinetics and improve yields compared to traditional reflux methods . Evidence from high-yield conditions (e.g., 95% yield in , entry 415) suggests using stoichiometric ratios of isoindole dione and indole precursors in polar aprotic solvents (DMF or DMSO). Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol can address purity issues .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm indole/isoindole proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm) and propionic acid backbone (δ 2.5–3.5 ppm for CH) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 350.0895 for CHNO) validates molecular integrity .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .

Advanced: How can contradictions in reported bioactivity data be systematically addressed?

Methodological Answer:

Contradictions arise from assay variability (e.g., cell lines, concentrations). Standardize protocols using:

- Dose-Response Curves : Test across 0.1–100 µM to identify IC discrepancies .

- Positive Controls : Compare with reference compounds (e.g., indole-based kinase inhibitors in ).

- Metabolic Stability Assays : Use liver microsomes to rule out degradation artifacts . Cross-reference structural analogs (e.g., derivatives) to isolate substituent effects.

Advanced: What computational strategies model this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to indole-recognizing domains (e.g., tryptophan-binding pockets in kinases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Correlate substituent electronegativity (e.g., halogenation in ) with activity trends .

Basic: How to design stability studies under physiological and storage conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–6 months; assess via DSC/TGA for melting point shifts .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Advanced: How is deuterium isotopic labeling applied in metabolic pathway analysis?

Methodological Answer:

- Synthesis : Incorporate deuterium at the propionic acid β-position via NaBD reduction or deuterated solvents (e.g., DO) under inert atmospheres .

- Tracking : Use LC-MS/MS to trace deuterated metabolites in hepatocyte incubations; compare H/H ratios to quantify metabolic turnover .

- Mechanistic Insight : Correlate deuterium retention with enzyme binding (e.g., cytochrome P450 interactions) .

Advanced: What strategies guide SAR studies for isoindole-indole hybrids?

Methodological Answer:

- Core Modifications : Replace isoindole dione with phthalimide ( ) or add electron-withdrawing groups (e.g., Cl, NO) to enhance electrophilicity .

- Side-Chain Variations : Test propionic acid truncation (e.g., acetic acid analogs in ) or esterification to improve membrane permeability .

- Biological Screening : Prioritize derivatives with >70% inhibition in kinase or apoptosis assays (e.g., ) for in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。